molecular formula C5H10O4 B12303798 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid

Cat. No.: B12303798
M. Wt: 141.17 g/mol
InChI Key: PTBDIHRZYDMNKB-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid is a deuterated form of 2,2-Bis(hydroxymethyl)propionic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid typically involves the deuteration of 2,2-Bis(hydroxymethyl)propionic acid. This process can be achieved through the use of deuterated reagents such as deuterated formaldehyde and deuterated water. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are commonly used for esterification or etherification reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid involves its interaction with various molecular targets. The deuterium atoms provide unique properties that can influence reaction kinetics and stability. In biological systems, the compound can be used to trace metabolic pathways and study enzyme-catalyzed reactions. The hydroxyl and carboxyl groups allow for versatile chemical modifications, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The incorporation of deuterium atoms in 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid provides unique advantages in research applications. Deuterium labeling enhances the compound’s stability and allows for detailed studies using NMR and mass spectrometry. This makes it distinct from its non-deuterated counterparts and other similar compounds.

Properties

Molecular Formula

C5H10O4

Molecular Weight

141.17 g/mol

IUPAC Name

3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoic acid

InChI

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)/i1D3,2D2,3D2

InChI Key

PTBDIHRZYDMNKB-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])O)C([2H])([2H])O

Canonical SMILES

CC(CO)(CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.